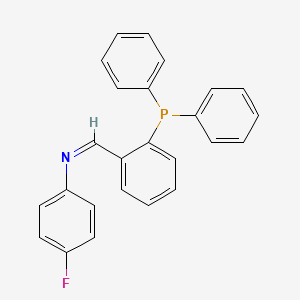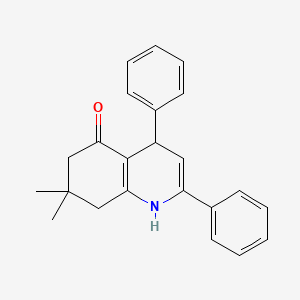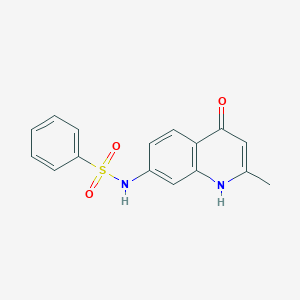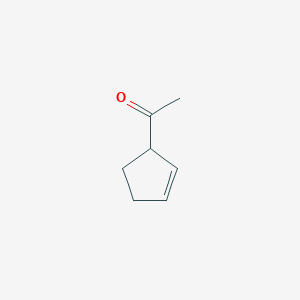
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate typically involves the nitration of benzofuran derivatives followed by acetylation. One common method includes the electrophilic nitration of 3-unsubstituted benzofurans, which can be achieved using nitric acid in the presence of sulfuric acid . The resulting nitrobenzofuran is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3,4-Dichloro-2-aminobenzofuran-5-yl acetate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups can also participate in electrophilic substitution reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-2-nitrobenzofuran: Lacks the acetate group but shares similar reactivity and biological properties.
2-Nitrobenzofuran: Similar nitro functionality but different substitution pattern.
3-Nitrobenzofuran: Similar nitro functionality but different substitution pattern.
Uniqueness
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. The acetate group further enhances its solubility and potential for chemical modification .
Properties
Molecular Formula |
C10H5Cl2NO5 |
|---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(3,4-dichloro-2-nitro-1-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5-7(8(6)11)9(12)10(18-5)13(15)16/h2-3H,1H3 |
InChI Key |
YKOUPYKJCSIUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)OC(=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
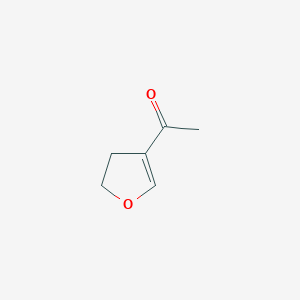
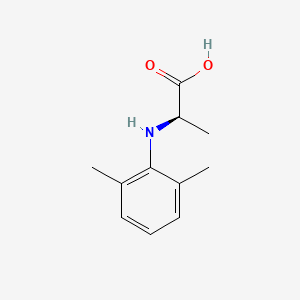
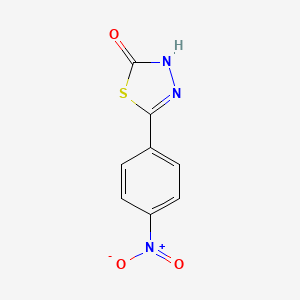
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)

